chemical structure and properties of 4-(4-Fluorophenyl)azetidin-2-one
chemical structure and properties of 4-(4-Fluorophenyl)azetidin-2-one
Comprehensive Technical Guide on 4-(4-Fluorophenyl)azetidin-2-one: Synthesis, Physicochemical Properties, and Applications in Drug Discovery
Executive Summary
4-(4-Fluorophenyl)azetidin-2-one is a highly versatile, monocyclic β -lactam building block. Featuring a strained four-membered cyclic amide and a metabolically robust 4-fluorophenyl substituent, this scaffold is a critical intermediate in the modern drug development pipeline. It serves as the structural foundation for designing novel antibacterial agents and cholesterol absorption inhibitors. This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis via chlorosulfonyl isocyanate (CSI) cycloaddition, and the analytical frameworks required for its validation.
Chemical Identity & Physicochemical Profiling
Accurate physicochemical profiling is the first step in validating any pharmacophore. The structural parameters of 4-(4-fluorophenyl)azetidin-2-one dictate its solubility, reactivity, and downstream derivatization potential.
| Property | Value |
| IUPAC Name | 4-(4-fluorophenyl)azetidin-2-one |
| CAS Number | 930769-46-3 |
| Molecular Formula | C₉H₈FNO |
| Molecular Weight | 165.17 g/mol |
| Topological Polar Surface Area (TPSA) | 32.59 Ų[1] |
| Solubility | Soluble in DMSO, moderately soluble in water |
| Core Structural Motif | Unsubstituted N1, C4-aryl substituted β -lactam |
Structural Significance & Mechanistic Rationale
The architectural design of 4-(4-fluorophenyl)azetidin-2-one is not arbitrary; it is optimized for both chemical reactivity and biological stability.
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The β -Lactam Core: The four-membered azetidin-2-one ring is characterized by significant angle strain (~135 kJ/mol). This strain suppresses the standard amide resonance, making the carbonyl carbon highly electrophilic. In antibacterial applications, this electrophilicity is the thermodynamic driver for the irreversible acylation of target serine residues in bacterial penicillin-binding proteins (PBPs).
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The 4-Fluorophenyl Substituent: The introduction of a fluorine atom at the para-position of the phenyl ring is a classic bioisosteric modification. Fluorine, being highly electronegative, lowers the HOMO of the aromatic system, rendering it less susceptible to oxidative metabolism (specifically, CYP450-mediated para-hydroxylation). Furthermore, the lipophilicity of the fluorophenyl group enhances membrane permeability, a critical factor for intracellular targeting.
Synthetic Methodologies: The Chlorosulfonyl Isocyanate (CSI) Pathway
While the Staudinger synthesis (ketene-imine cycloaddition) is a traditional route for β -lactams[2], the synthesis of N-unsubstituted 4-aryl-azetidin-2-ones is most efficiently achieved via the formal [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) with 4-fluorostyrene, followed by reductive hydrolysis[3].
Mechanistic Causality of the [2+2] Cycloaddition
CSI is the most electrophilic isocyanate available, capable of reacting with unactivated or slightly deactivated alkenes like 4-fluorostyrene[4]. The reaction proceeds via a single electron transfer (SET) pathway, generating a 1,4-diradical intermediate[4]. The spin state of this diradical is highly temperature-dependent. Below 15 °C, the intermediate exists predominantly in the singlet state, which rapidly collapses to form the closed N-chlorosulfonyl- β -lactam ring[4]. Above 15 °C, the triplet state is favored, which can lead to unwanted side reactions, including polymerization or the formation of uracil derivatives[4]. Therefore, strict thermal control is non-negotiable.
Step-by-Step Experimental Protocol
The following protocol represents a self-validating system designed to maximize yield while preserving the integrity of the strained lactam ring.
Step 1: [2+2] Cycloaddition (Formation of the N-Chlorosulfonyl Intermediate)
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Preparation: Flame-dry a multi-neck round-bottom flask and purge with ultra-pure Argon.
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Solvent & Substrate: Dissolve 1.0 equivalent of 4-fluorostyrene in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.
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Thermal Control: Submerge the reaction vessel in an ice-salt bath to bring the internal temperature to 0 °C.
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Reagent Addition: Add 1.2 equivalents of CSI dropwise via a syringe pump over 30 minutes. Causality: Dropwise addition prevents exothermic spikes that would push the internal temperature above the critical 15 °C threshold, thereby avoiding triplet-state diradical side reactions[4].
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Maturation: Stir the reaction mixture for 2-4 hours at 0 °C to 5 °C until TLC indicates complete consumption of the alkene.
Step 2: Reductive Hydrolysis (Cleavage of the N-SO₂Cl Group)
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Preparation of Reducing Bath: In a separate vessel, prepare a vigorously stirred biphasic mixture of DCM and an aqueous solution of sodium sulfite (Na₂SO₃, 2.5 equivalents). Cool this mixture to 0 °C.
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Quenching: Transfer the crude reaction mixture from Step 1 slowly into the reducing bath.
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pH Modulation: Monitor the pH continuously. Use a 10% aqueous KOH solution to maintain the pH strictly between 7.0 and 8.0. Causality: The N-chlorosulfonyl group is highly electron-withdrawing, activating the lactam carbonyl. Standard basic hydrolysis would result in the nucleophilic attack of OH⁻ on the carbonyl, opening the ring to form a β -amino acid[3]. Reductive cleavage with sulfite selectively breaks the N-S bond while preserving the azetidin-2-one core[3].
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Isolation: Separate the organic layer, extract the aqueous layer with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization.
Analytical Validation
To ensure the trustworthiness of the synthesized batch, the structural integrity of the β -lactam must be analytically verified to confirm that the ring did not open during hydrolysis.
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Infrared (IR) Spectroscopy: The definitive hallmark of an intact azetidin-2-one ring is a strong, sharp carbonyl stretching frequency ( C=O ) at approximately 1750 cm⁻¹. This high wavenumber, compared to unstrained open-chain amides (~1650 cm⁻¹), is a direct consequence of the four-membered ring strain.
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Nuclear Magnetic Resonance (NMR): In ¹H NMR (500 MHz, d6-DMSO)[5], the C4 methine proton adjacent to the fluorophenyl group typically presents as a doublet of doublets (or pseudo-triplet) due to coupling with the diastereotopic C3 methylene protons. Crucially, four-bond coupling is often observed between the N-H proton (broad singlet, ~8.0-8.5 ppm) and the C3 protons, confirming the closed-ring cyclic amide structure.
Pharmacological Applications & Derivatization
4-(4-Fluorophenyl)azetidin-2-one is not merely an end-product but a highly functionalizable core. The unsubstituted N1 position allows for N-alkylation to extend the pharmacophore, while the C3 position can be functionalized to introduce stereocenters necessary for target specificity.
Workflow from synthesis of 4-(4-fluorophenyl)azetidin-2-one to its pharmacological applications.
Conclusion
The strategic synthesis and application of 4-(4-fluorophenyl)azetidin-2-one underscore the elegance of β -lactam chemistry. By leveraging the extreme electrophilicity of chlorosulfonyl isocyanate and controlling the thermodynamic state of the diradical intermediate, researchers can efficiently access this robust scaffold. Its inherent ring strain and the metabolic shielding provided by the 4-fluorophenyl group make it an indispensable asset in the ongoing development of advanced therapeutics.
References
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PRODUCT INFORMATION - SQUARIX: (+/-)4(4-Fluorophenyl)azetidin-2-one - squarix.de. 5
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930769-46-3_4-(4-fluorophenyl)azetidin-2-one - chemsrc.com. 1
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Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - mdpi.com. 2
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Kinetic Studies on the Reaction of Chlorosulfonyl Isocyanate with Monofluoroalkenes - researchgate.net. 3
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Discovery and disposition of the 1,4-diradical intermediate during reactions of isocyanates with alkenes - researchtrends.net. 4
Sources
- 1. 930769-46-3_4-(4-fluorophenyl)azetidin-2-oneCAS号:930769-46-3_4-(4-fluorophenyl)azetidin-2-one【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchtrends.net [researchtrends.net]
- 5. squarix.de [squarix.de]
